Percodan

Description

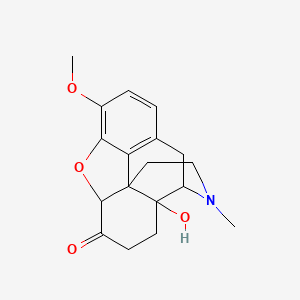

Structure

3D Structure

Propriétés

Formule moléculaire |

C18H21NO4 |

|---|---|

Poids moléculaire |

315.4 g/mol |

Nom IUPAC |

4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C18H21NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,13,16,21H,5-9H2,1-2H3 |

Clé InChI |

BRUQQQPBMZOVGD-UHFFFAOYSA-N |

SMILES canonique |

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O |

Synonymes |

Aspirin-oxycodone hydrochloride-oxycodone terephthalate combination Percodan |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Percodan on Mu-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Percodan is a combination analgesic medication containing oxycodone and aspirin (B1665792).[1][2][3][4][5] Its therapeutic effects are primarily driven by the distinct pharmacological actions of its two active components. Oxycodone, a semi-synthetic opioid, is a full agonist at the mu (μ)-opioid receptor (MOR), which is the principal target for its analgesic, euphoric, and respiratory depressant effects.[1][6][7] Aspirin, a nonsteroidal anti-inflammatory drug (NSAID), exerts its analgesic and anti-inflammatory effects through the irreversible inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[8][9][10] This guide will provide a detailed examination of the molecular mechanisms through which oxycodone, the opioid component of this compound, interacts with and signals through the mu-opioid receptor. The mechanism of aspirin is fundamentally different and will be briefly contextualized but is not the focus of this document.

Oxycodone's Interaction with the Mu-Opioid Receptor (MOR)

Oxycodone is relatively selective for the mu-opioid receptor, although at higher doses, it can interact with kappa (κ) and delta (δ) opioid receptors.[1][11] Its primary therapeutic and adverse effects are mediated through its agonist activity at the MOR, which is a class A G-protein coupled receptor (GPCR).[7][12]

Binding Affinity of Oxycodone and its Metabolites

The affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. Oxycodone and its primary active metabolite, oxymorphone, exhibit significant affinity for the human mu-opioid receptor.[6][13]

Table 1: Mu-Opioid Receptor Binding Affinities

| Compound | Receptor | Ki (nM) | Species | Source |

|---|---|---|---|---|

| Oxycodone | Human μ | 25.87 | Human | [14] |

| Hydromorphone | Human μ | 0.3654 | Human | [14] |

| Morphine | Human μ | 1.168 | Human | [14] |

| Fentanyl | Human μ | 1.346 | Human | [14] |

| Oxymorphone | Human μ | 0.78 | Human |[6] |

Note: Data is compiled from studies using recombinant human mu-opioid receptors. Methodological differences between studies can lead to variations in reported values.

MOR Signal Transduction Pathway

Upon binding to the mu-opioid receptor, oxycodone induces a conformational change in the receptor, which promotes its interaction with and activation of intracellular heterotrimeric inhibitory G-proteins (Gi/o).[7][15][16] This activation initiates a downstream signaling cascade that ultimately results in a reduction of neuronal excitability.

The key steps in the signaling pathway are as follows:

-

G-Protein Activation: The activated MOR facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gi/o protein.[17]

-

Subunit Dissociation: The GTP-bound Gαi/o subunit dissociates from the Gβγ dimer.[12][17]

-

Downstream Effector Modulation: Both the Gαi/o-GTP subunit and the Gβγ dimer interact with and modulate the activity of various intracellular effector proteins.

-

Inhibition of Adenylyl Cyclase: The primary action of the Gαi/o-GTP subunit is to inhibit the enzyme adenylyl cyclase.[13][16] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6]

-

Ion Channel Regulation: The Gβγ dimer directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[18] It also inhibits N-type voltage-gated calcium channels, reducing calcium influx, which in turn decreases the release of neurotransmitters such as glutamate, acetylcholine, and substance P.[6][18]

-

The net effect of this signaling cascade is a reduction in synaptic transmission and an inhibition of the neuron's ability to fire, which underlies the analgesic effects of oxycodone.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Oxycodone/Aspirin (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. oncolink.org [oncolink.org]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. Oxycodone - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 9. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. Oxycodone: a pharmacological and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 16. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

Synergistic Analgesic Effects of Oxycodone and Aspirin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The co-administration of opioid agonists with non-steroidal anti-inflammatory drugs (NSAIDs) is a well-established strategy in pain management, predicated on the principle of multimodal analgesia. This technical guide delves into the core mechanisms and experimental evaluation of the synergistic analgesic effects observed with the combination of oxycodone, a potent mu-opioid receptor agonist, and aspirin (B1665792), a cyclooxygenase (COX) inhibitor. By targeting distinct yet complementary pathways in the nociceptive process, this combination therapy has the potential to achieve superior pain relief at lower individual doses, thereby mitigating the dose-dependent adverse effects associated with each agent. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing synergy, and a framework for the quantitative analysis of these interactions, intended to serve as a resource for researchers and professionals in the field of analgesic drug development.

Introduction

Pain is a complex physiological and psychological experience, often requiring a multifaceted therapeutic approach for effective management. The combination of opioids and NSAIDs represents a cornerstone of multimodal analgesia, aiming to enhance efficacy while minimizing the adverse effect profiles of the individual components. Oxycodone, a semi-synthetic opioid, exerts its analgesic effects primarily through the activation of mu-opioid receptors in the central nervous system (CNS).[1][2] Aspirin, a traditional NSAID, provides analgesia by irreversibly inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) involved in pain and inflammation.[1][2]

While the clinical utility of combining oxycodone and aspirin is recognized, a thorough understanding of the synergistic nature of their interaction at a preclinical level is crucial for optimizing therapeutic strategies and guiding the development of novel combination analgesics. There is substantial evidence that combining an optimal dose of aspirin with an oral opioid like oxycodone produces an additive analgesic effect greater than that obtained by doubling the dose of either constituent alone.[3] This guide will explore the theoretical and mechanistic basis for this synergy and outline the experimental methodologies required for its rigorous evaluation.

Mechanisms of Action and Rationale for Synergy

The synergistic analgesic effect of oxycodone and aspirin stems from their distinct and complementary mechanisms of action, which target different components of the pain signaling pathway.

Oxycodone: Central Opioid-Mediated Analgesia

Oxycodone is a full opioid agonist with a high affinity for the mu-opioid receptor.[4] Its primary analgesic action is mediated through the activation of these receptors in the brain and spinal cord.[4] This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals.

Opioid receptors are G-protein coupled receptors (GPCRs).[5] Upon agonist binding, they inhibit adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] They also promote the opening of potassium channels and inhibit the opening of voltage-gated calcium channels.[5] The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in the release of excitatory neurotransmitters, such as substance P and glutamate, from the presynaptic terminals of nociceptive neurons.[5]

Aspirin: Peripheral and Central Prostaglandin (B15479496) Inhibition

Aspirin exerts its analgesic and anti-inflammatory effects by irreversibly inhibiting both COX-1 and COX-2 enzymes.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6] Prostaglandins sensitize peripheral nociceptors to other chemical and mechanical stimuli, thereby lowering the pain threshold. By inhibiting prostaglandin synthesis at the site of tissue injury, aspirin reduces this peripheral sensitization.[6]

In addition to its peripheral effects, aspirin can also cross the blood-brain barrier and inhibit COX enzymes within the CNS.[5] Prostaglandins in the spinal cord and brain also play a role in central sensitization and the amplification of pain signals. Therefore, the central action of aspirin contributes to its overall analgesic effect.

The Synergistic Interaction

The synergy between oxycodone and aspirin arises from the simultaneous targeting of both central and peripheral pain mechanisms. While oxycodone primarily dampens the transmission of pain signals within the CNS, aspirin reduces the generation of nociceptive signals in the periphery by inhibiting inflammation and sensitization. This dual approach is believed to be more effective than targeting either pathway alone.

Furthermore, there is evidence of crosstalk between the opioid and prostaglandin signaling pathways. Prostaglandins, particularly of the E series, can functionally antagonize the effects of opioids.[7] By reducing the levels of these prostaglandins, aspirin may enhance the efficacy of oxycodone at the cellular level. The combination of a centrally acting analgesic with a peripherally acting one can provide more effective pain relief.[8]

Quantitative Analysis of Synergy

While preclinical studies specifically quantifying the synergy between oxycodone and aspirin are limited, the established methodology for such an investigation involves isobolographic analysis. This method provides a rigorous framework for determining whether the effect of a drug combination is synergistic, additive, or antagonistic.

A review of preclinical studies on oxycodone combinations noted that while ibuprofen (B1674241) was found to potentiate the analgesic action of oxycodone, rigorous testing for synergy between oxycodone and aspirin was not found.[9] The following table is an illustrative example based on data from a study on the combination of morphine and the NSAID ketoprofen, demonstrating the type of quantitative data required for isobolographic analysis.

Table 1: Illustrative Antinociceptive ED50 Values for Isobolographic Analysis (based on Morphine and Ketoprofen)

| Drug/Combination | Animal Model | Test | ED50 (mg/kg, i.p.) ± SEM |

| Morphine | Mouse | Writhing Test | 0.56 ± 0.04 |

| Ketoprofen | Mouse | Writhing Test | 5.2 ± 0.4 |

| Morphine + Ketoprofen (1:1 ratio) | Mouse | Writhing Test | 0.12 ± 0.01 |

Note: Data presented is for illustrative purposes to demonstrate the concept of isobolographic analysis and is derived from studies on morphine and ketoprofen, not oxycodone and aspirin.

Experimental Protocols for Assessing Analgesic Synergy

The evaluation of analgesic synergy requires robust and reproducible experimental models of pain. The following are detailed protocols for common preclinical assays used to assess nociception.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripherally acting analgesics by inducing visceral pain.[10]

-

Animals: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Animals are divided into groups and administered either vehicle, oxycodone, aspirin, or a combination of both, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

After a predetermined pretreatment time (e.g., 30 minutes for i.p.), each mouse is injected i.p. with a 0.6% solution of acetic acid (10 ml/kg).[11]

-

Immediately after the acetic acid injection, the mice are placed in individual observation chambers.

-

The number of writhes (a characteristic stretching behavior) is counted for a defined period, typically 20 minutes, starting 5 minutes after the injection.[11]

-

-

Endpoint: A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

Hot Plate Test

This test is used to assess the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.[12]

-

Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

-

Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

-

Procedure:

-

Animals are habituated to the apparatus before the experiment.

-

Baseline latency to a nocifensive response (e.g., paw licking, jumping) is recorded for each animal. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Animals are treated with the test substances (oxycodone, aspirin, or combination) or vehicle.

-

At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the latency to the nocifensive response is measured again.

-

-

Endpoint: An increase in the latency to respond to the thermal stimulus compared to baseline and vehicle-treated animals indicates analgesia.

Tail-Flick Test

This is another common method for assessing the analgesic effects of drugs against a thermal stimulus, primarily mediated at the spinal level.[13]

-

Animals: Male Sprague-Dawley rats (200-250 g) or mice (20-25 g).

-

Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

-

Procedure:

-

The animal is gently restrained, and its tail is positioned in the apparatus.

-

The baseline reaction time for the animal to flick its tail away from the heat source is determined. A cut-off time (e.g., 10-12 seconds) is employed to prevent tissue damage.[14]

-

Following drug administration, the tail-flick latency is reassessed at specific intervals.

-

-

Endpoint: An increase in the tail-flick latency indicates an antinociceptive effect.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagram illustrates the distinct and convergent signaling pathways of oxycodone and aspirin in producing analgesia.

References

- 1. Oxycodone/Aspirin (Percodan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. Oxycodone and aspirin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Combination analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Mechanisms of actions of opioids and non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of Nonsteroidal Antiinflammatory Drugs and Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandins and opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

- 9. OXYCODONE COMBINATIONS FOR PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptsimlab.com [rjptsimlab.com]

- 11. ajpp.in [ajpp.in]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. Tail flick test - Wikipedia [en.wikipedia.org]

- 14. rjptsimlab.com [rjptsimlab.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Percodan

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Percodan, a combination formulation of oxycodone and aspirin (B1665792), is indicated for the management of pain severe enough to require an opioid analgesic and for which alternative treatments are inadequate.[1][2] This document provides a comprehensive technical overview of the pharmacodynamic (PD) and pharmacokinetic (PK) properties of its two active pharmaceutical ingredients. Oxycodone, a semi-synthetic opioid, exerts its analgesic effect primarily through agonism of the mu-opioid receptor.[1][2][3] Aspirin, a nonsteroidal anti-inflammatory drug (NSAID), provides complementary analgesic, anti-inflammatory, and antipyretic effects by irreversibly inhibiting cyclo-oxygenase (COX) enzymes.[4] The pharmacokinetic profiles are distinct; oxycodone is metabolized via the cytochrome P450 system (notably CYP3A4 and CYP2D6), while aspirin is rapidly hydrolyzed to salicylic (B10762653) acid.[1][4][5][6] This guide details the mechanisms of action, metabolic pathways, key PK parameters, and significant drug-drug interactions, supported by quantitative data, signaling pathway diagrams, and outlines of relevant experimental methodologies.

Pharmacodynamics: Mechanism of Action

The therapeutic effects of this compound are derived from the distinct and complementary mechanisms of its two components.

Oxycodone Component

Oxycodone is a full opioid agonist with a primary affinity for the mu-opioid receptor, although it can engage kappa- and delta-opioid receptors at higher concentrations.[1][2][3][7] Its principal therapeutic action is analgesia, and like other full agonists, it does not have a ceiling effect for this action.[1][2][7]

The binding of oxycodone to G-protein-coupled opioid receptors in the central nervous system (CNS) initiates a signaling cascade.[3] This cascade involves the inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] The downstream effects include the closure of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly rectifying potassium channels, which results in hyperpolarization and reduced neuronal excitability.[3] This ultimately inhibits the release of nociceptive neurotransmitters such as substance P, GABA, and dopamine.[3] Other pharmacological effects mediated by these receptors include sedation, euphoria, feelings of relaxation, and respiratory depression.[4][8]

Aspirin Component

Aspirin (acetylsalicylic acid) is an NSAID that produces analgesic, anti-inflammatory, and antipyretic effects. Its primary mechanism is the irreversible acetylation, and subsequent inhibition, of prostaglandin (B15479496) cyclo-oxygenase (COX-1 and COX-2) enzymes.[4] This action blocks the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxane (B8750289) A2.[4] Prostaglandins are key mediators of pain and inflammation, while thromboxane A2 is a potent platelet aggregator.[4] The inhibition of prostaglandin synthesis in the CNS, specifically at the hypothalamus heat-regulating center, is responsible for its antipyretic effect.[4][7][9]

Pharmacokinetics: ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) characteristics of oxycodone and aspirin are distinct and critical to understanding the clinical profile of this compound.

Oxycodone Component

Absorption: Oxycodone has a high oral bioavailability, reported as approximately 60-87%, due to low pre-systemic elimination.[4][5][6] Following oral administration of an immediate-release formulation, the onset of analgesic action is between 10 to 30 minutes.[3][10] Peak plasma concentrations (Tmax) are typically reached within 30 to 60 minutes.[11]

Distribution: The volume of distribution after intravenous administration is approximately 211.9 L.[4][5] Oxycodone is about 45% bound to human plasma proteins and is known to be distributed into breast milk.[3][4][5]

Metabolism: Oxycodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[1][3][5]

-

CYP3A4-mediated N-demethylation is the primary pathway, converting oxycodone to noroxycodone.[1][5][12] This pathway accounts for about 45% of the dose.[6][12] Noroxycodone exhibits very weak analgesic potency.[1][2]

-

CYP2D6-mediated O-demethylation converts oxycodone to the potent, active metabolite oxymorphone.[4][6][11]

-

Both oxycodone and its primary metabolites can be further metabolized to noroxymorphone (B159341) and are subsequently glucuronidated.[1][5][7]

Excretion: Metabolites are excreted primarily via the kidneys.[3] Approximately 8% to 14% of a dose is excreted as unchanged free oxycodone in the urine over 24 hours.[4][5][9] The mean elimination half-life is approximately 3 to 5 hours.[3][4]

Aspirin Component

Absorption: Aspirin is hydrolyzed to its active form, salicylic acid, in the gut wall and during first-pass metabolism in the liver.[4][5] Absorption occurs rapidly from the stomach and, more significantly, the proximal small intestine.[4][5][7]

Distribution: Salicylate distributes widely to most body tissues and fluids, including the CNS, breast milk, and fetal tissues.[4][5][7] High concentrations are found in the liver and kidneys.[4][5][7] It is variably bound to serum proteins, particularly albumin.[7]

Metabolism: The biotransformation of aspirin occurs primarily in the liver via the microsomal enzyme system.[4]

Excretion: Between 80% and 100% of a single dose is excreted in the urine within 24 to 72 hours.[5][9] The major urinary metabolite is salicyluric acid (75%), with approximately 10% excreted as unchanged salicylate.[5][9]

Summary of Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Oxycodone (Oral Administration)

| Parameter | Value | Source(s) |

|---|---|---|

| Bioavailability | 60-87% | [4][5][6] |

| Time to Peak (Tmax) | 30-60 minutes | [11] |

| Volume of Distribution (Vd) | 2.6 L/kg (or 211.9 ± 186.6 L) | [3][4][5] |

| Plasma Protein Binding | ~45% | [3][5] |

| Elimination Half-Life (t½) | 3-5 hours | [3] |

| Metabolism | Hepatic (CYP3A4, CYP2D6) | [1][3][6] |

| Excretion | Renal; 8-14% as unchanged drug |[4][5][9] |

Table 2: Pharmacokinetic Parameters of Aspirin (Oral Administration)

| Parameter | Value | Source(s) |

|---|---|---|

| Bioavailability | Rapidly hydrolyzed to salicylic acid | [4][5] |

| Absorption Site | Stomach and proximal small intestine | [4][5][7] |

| Distribution | Most body tissues and fluids | [4][5][7] |

| Plasma Protein Binding | Variable (concentration-dependent) | [7] |

| Metabolism | Hepatic microsomal system | [4] |

| Excretion | Renal; 80-100% of dose in 24-72h | [5][9] |

| Major Metabolite | Salicyluric acid (~75%) |[5][9] |

Key Drug-Drug Interactions

The metabolism of oxycodone via the CYP450 system makes it susceptible to significant drug-drug interactions.

CYP3A4 Inhibitors: Concomitant use with strong CYP3A4 inhibitors (e.g., macrolide antibiotics, azole antifungals like ketoconazole, protease inhibitors) can decrease the clearance of oxycodone.[1][5] This leads to increased plasma concentrations, which can prolong opioid effects and increase the risk of potentially fatal respiratory depression.[1][2][5][7]

CYP3A4 Inducers: Co-administration with CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin) can increase the clearance of oxycodone, leading to lower plasma concentrations.[1][5] This may result in decreased analgesic efficacy or the onset of withdrawal syndrome in physically dependent patients.[1][2]

CNS Depressants: The use of this compound with other CNS depressants, including benzodiazepines, alcohol, other opioids, and general anesthetics, can result in additive pharmacodynamic effects.[1][2] These risks include profound sedation, respiratory depression, coma, and death.[1][2][13]

Experimental Protocols and Methodologies

Detailed proprietary experimental protocols for this compound are not publicly available. However, the evaluation of its pharmacokinetic and pharmacodynamic properties would follow established methodologies for oral combination drug products.

Pharmacokinetic Analysis Workflow

A typical clinical study to define the pharmacokinetic profile involves a randomized, single-dose, crossover design in healthy adult volunteers.

-

Subject Recruitment: Subjects are screened for inclusion/exclusion criteria, including normal hepatic and renal function.

-

Dosing: Subjects receive a single oral dose of this compound under fasted conditions.

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Bioanalysis: Plasma is separated and concentrations of the parent drugs (oxycodone, salicylic acid) and key metabolites (e.g., noroxycodone, oxymorphone) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½.

Pharmacodynamic Assessment

Preclinical Models: The antinociceptive effects of the combination would be evaluated in standard animal models of pain.

-

Thermal Pain Models: The hot-plate test and tail-flick test are used to measure response latencies to a thermal stimulus, assessing centrally-mediated analgesia.[14]

-

Inflammatory Pain Models: The formalin or carrageenan-induced paw edema tests are used to assess efficacy against inflammatory pain, which is particularly relevant for the aspirin component.

Clinical/Experimental Pain Models: In human volunteers, analgesic efficacy can be quantified using controlled pain induction methods.[15]

-

Cold Pressor Test: Measures pain tolerance and threshold in response to immersing a limb in cold water.

-

Electrical Stimulation: Delivers controlled electrical stimuli to determine pain detection and tolerance thresholds. These models allow for the characterization of the onset, magnitude, and duration of the analgesic effect in a controlled setting, helping to bridge preclinical findings with clinical efficacy.[15]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. fda.gov [fda.gov]

- 3. Oxycodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. PharmGKB summary: oxycodone pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. oncolink.org [oncolink.org]

- 11. Oxycodone - Wikipedia [en.wikipedia.org]

- 12. ClinPGx [clinpgx.org]

- 13. Oxycodone/Aspirin (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 14. Opioid Analgesia and Opioid-Induced Adverse Effects: A Review [mdpi.com]

- 15. Assessing analgesic actions of opioids by experimental pain models in healthy volunteers – an updated review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Pathways of Oxycodone and Aspirin in Percodan

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the metabolic pathways of oxycodone and aspirin (B1665792), the active pharmaceutical ingredients in Percodan. It details the enzymatic processes, presents quantitative pharmacokinetic data, outlines relevant experimental protocols, and visualizes the metabolic cascades.

Metabolic Pathway of Oxycodone

Oxycodone is a semi-synthetic opioid agonist that undergoes extensive and complex metabolism, primarily in the liver, mediated by the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems.[1][2] Approximately 95% of an administered dose is metabolized, with significant interindividual variability due to genetic polymorphisms in metabolizing enzymes.[1][3]

Phase I Metabolism

Phase I metabolism of oxycodone involves oxidative reactions, primarily N-demethylation and O-demethylation, and 6-keto reduction.

-

N-demethylation (Major Pathway) : The principal metabolic route is the N-demethylation of oxycodone to noroxycodone, a metabolite with weak analgesic activity.[4] This reaction is predominantly catalyzed by the CYP3A4 enzyme and accounts for approximately 45% of the dose.[5][6]

-

O-demethylation (Minor Pathway) : A smaller portion of oxycodone is O-demethylated to form oxymorphone, a potent opioid agonist that contributes to the overall analgesic effect.[4][7] This pathway is mediated by the CYP2D6 enzyme and accounts for about 11% of the dose.[1]

-

6-Keto Reduction : Oxycodone can also be reduced to 6-oxycodols, representing about 8% of the metabolic pathway.[1][5]

-

Secondary Metabolism : The primary metabolites, noroxycodone and oxymorphone, can be further metabolized to noroxymorphone. The conversion of noroxycodone is mediated by CYP2D6, while the conversion of oxymorphone can be catalyzed by both CYP3A4 and CYP2D6.[5][6]

Phase II Metabolism

Phase II metabolism involves the conjugation of oxycodone and its Phase I metabolites with glucuronic acid, which facilitates their excretion.

-

Oxycodone Glucuronidation : Oxycodone itself can be directly conjugated to form oxycodone-glucuronide. This process is mainly carried out by the enzymes UGT2B7 and, to a lesser extent, UGT2B4.[2][5]

-

Metabolite Glucuronidation : Oxymorphone is extensively metabolized by UGT2B7 to form oxymorphone-3-glucuronide.[5][6] Noroxycodone also undergoes glucuronidation, although the specific enzymes are not as clearly defined.[5]

Excretion

Oxycodone and its various metabolites are primarily excreted in the urine. Approximately 72% of a dose is recovered in the urine, consisting of about 8-10% unchanged oxycodone, 45% as N-demethylated metabolites, 11% as O-demethylated metabolites, and 8% as 6-keto-reduced metabolites.[1][6]

Quantitative Data for Oxycodone Metabolism

| Parameter | Value | Enzyme(s) | Reference(s) |

| Pharmacokinetics | |||

| Half-life (Oral) | 4.5 hours | - | [1] |

| Clearance | 0.8 L/min | - | [1] |

| Metabolic Fate (% of Dose) | |||

| N-demethylation (to Noroxycodone) | 45% ± 21% | CYP3A4 | [1] |

| O-demethylation (to Oxymorphone) | 11% ± 6% | CYP2D6 | [1] |

| 6-Keto Reduction (to Oxycodols) | 8% ± 6% | - | [1] |

| Urinary Excretion (Unchanged) | 8% - 14% | - | [1] |

| In Vitro Enzyme Kinetics (HLM) | |||

| CLint (N-demethylation) | 1.46 µL/min/mg | CYP3A4/5 | [2][8] |

| CLint (O-demethylation) | 0.35 µL/min/mg | CYP2D6 | [2][8] |

| Km (Oxycodone-glucuronide) | 762 ± 153 µM | UGT2B7 | [2][9] |

| Km (Oxycodone-glucuronide) | 2454 ± 497 µM | UGT2B4 | [2][9] |

Metabolic Pathway of Aspirin (Acetylsalicylic Acid)

Aspirin is a prodrug that is rapidly biotransformed into its active metabolite, salicylic (B10762653) acid.[10] The subsequent metabolism of salicylic acid is extensive and occurs primarily in the liver through Phase II conjugation reactions, which are saturable.[10][11]

Initial Hydrolysis

Upon administration, aspirin is rapidly hydrolyzed to salicylic acid and acetic acid.[12][13] This conversion occurs non-enzymatically and is also catalyzed by esterases in the gastrointestinal mucosa, blood, and liver.[13]

Metabolism of Salicylic Acid

-

Glycine (B1666218) Conjugation (Major Pathway) : The predominant metabolic pathway for salicylic acid is conjugation with glycine to form salicyluric acid. This pathway is capacity-limited and accounts for approximately 75% of the metabolism of a dose.[11][14]

-

Glucuronide Conjugation : Salicylic acid also undergoes conjugation with glucuronic acid to form two main products: salicyl phenolic glucuronide and salicyl acyl glucuronide. This pathway accounts for about 15% of the metabolism and is also saturable.[11][14][15] The enzyme UGT1A6 is involved in the formation of the phenolic glucuronide.[15]

-

Oxidation (Minor Pathway) : A small fraction (around 1%) of salicylic acid is oxidized to gentisic acid (2,5-dihydroxybenzoic acid) and other hydroxylated derivatives.[13][14] This reaction is thought to be mediated by cytochrome P450 enzymes.[13]

Excretion

The metabolites of salicylic acid are eliminated by the kidneys.[10] A small portion (5-10%) of a dose is excreted as unchanged salicylic acid.[14] This renal excretion is highly dependent on urinary pH; as the pH increases, the amount of ionized salicylate (B1505791) increases, leading to significantly enhanced renal clearance.[10][16]

Quantitative Data for Aspirin/Salicylate Metabolism

| Metabolite | Percentage of Dose | Pathway | Reference(s) |

| Salicyluric Acid | ~75% | Glycine Conjugation | [14] |

| Glucuronide Conjugates | ~15% | Glucuronidation | [14] |

| Gentisic Acid | ~1% | Oxidation | [14] |

| Free Salicylic Acid | 5% - 10% | Unchanged | [14] |

Experimental Protocols

Protocol: In Vitro Characterization of Oxycodone Metabolism

This protocol describes a typical experiment to determine the kinetic parameters of oxycodone metabolism using human liver microsomes (HLMs).

-

1. Reagents and Materials:

-

Human Liver Microsomes (HLMs)

-

Oxycodone standard

-

NADPH-regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Selective CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)

-

Ice-cold acetonitrile (B52724) (ACN) for reaction termination

-

LC-MS/MS system for analysis

-

-

2. Incubation Procedure:

-

Prepare a series of oxycodone concentrations in buffer.

-

In a microcentrifuge tube, pre-incubate HLMs, buffer, and the NADPH-regenerating system at 37°C for 5 minutes.

-

To identify specific enzyme contributions, a parallel set of incubations can be performed with the inclusion of selective CYP inhibitors.

-

Initiate the metabolic reaction by adding a specific concentration of oxycodone to the mixture.

-

Incubate at 37°C for a predetermined time (e.g., 80 minutes), ensuring the reaction is within the linear range.[8]

-

Terminate the reaction by adding an equal volume of ice-cold ACN containing deuterated internal standards (e.g., noroxycodone-d3, oxymorphone-d3).[8]

-

-

3. Sample Processing and Analysis:

-

Vortex the terminated reaction mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of noroxycodone and oxymorphone.

-

Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protocol: Quantification of Oxycodone and Metabolites in Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of oxycodone, noroxycodone, and oxymorphone in human plasma.[17][18]

-

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma, add 5 µL of an internal standard mixture (containing deuterated oxycodone, noroxycodone, and oxymorphone).[19]

-

Add 100 µL of methanol, vortex, and centrifuge.[19]

-

Alternatively, perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of ethyl acetate (B1210297) and isopropanol).

-

Vortex thoroughly and centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.

-

-

2. Chromatographic Conditions:

-

3. Mass Spectrometry Conditions:

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. For example, noroxycodone and oxymorphone can be distinguished by their different retention times despite having the same mass transition (m/z 302 -> 284).[17]

-

-

4. Quantification:

-

Generate a calibration curve using fortified plasma samples with known concentrations of the analytes.

-

Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

References

- 1. Oxycodone - Wikipedia [en.wikipedia.org]

- 2. Characterization of oxycodone in vitro metabolism by human cytochromes P450 and UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450-mediated changes in oxycodone pharmacokinetics/pharmacodynamics and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. ClinPGx [clinpgx.org]

- 6. PharmGKB summary: oxycodone pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 9. researchgate.net [researchgate.net]

- 10. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 11. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]

- 13. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]

- 16. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of oxycodone and its major metabolites noroxycodone and oxymorphone by ultra-high-performance liquid chromatography tandem mass spectrometry in plasma and urine: application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ovid.com [ovid.com]

The Cytochrome P450-Mediated Metabolism of Percodan: A Technical Guide on the Roles of CYP3A4 and CYP2D6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Percodan, a combination analgesic drug, contains two active pharmaceutical ingredients: oxycodone, a semi-synthetic opioid, and aspirin (B1665792), a non-steroidal anti-inflammatory drug (NSAID). The clinical efficacy and safety profile of this compound are significantly influenced by the metabolic fate of its components. This technical guide provides an in-depth examination of the critical roles played by two key cytochrome P450 enzymes, CYP3A4 and CYP2D6, in the metabolism of oxycodone and, to a lesser extent, aspirin. Understanding these metabolic pathways is paramount for drug development, predicting drug-drug interactions, and personalizing therapy based on individual patient characteristics.

Oxycodone Metabolism: The Central Role of CYP3A4 and CYP2D6

Oxycodone is extensively metabolized in the liver, primarily by the cytochrome P450 system, with CYP3A4 and CYP2D6 being the principal enzymes involved.[1][2] These enzymes catalyze distinct metabolic reactions, leading to the formation of various metabolites with differing pharmacological activities.

Major Metabolic Pathway: N-demethylation by CYP3A4

The N-demethylation of oxycodone to noroxycodone is the most significant metabolic pathway, accounting for approximately 45% ± 21% of an administered dose.[3] This reaction is predominantly catalyzed by the CYP3A4 enzyme.[1][2] Noroxycodone is generally considered to be a weaker opioid agonist compared to the parent compound.[2]

Minor Metabolic Pathway: O-demethylation by CYP2D6

The O-demethylation of oxycodone to oxymorphone represents a minor metabolic pathway, accounting for roughly 11% ± 6% of the dose.[3] This reaction is primarily mediated by the CYP2D6 enzyme.[1][2] Notably, oxymorphone is a potent opioid agonist, with a higher affinity for the μ-opioid receptor than oxycodone itself.[4]

The metabolic conversion of oxycodone is depicted in the following pathway diagram:

Aspirin Metabolism: A More Complex Picture with Limited CYP Involvement

Aspirin (acetylsalicylic acid) undergoes rapid hydrolysis to its active metabolite, salicylic (B10762653) acid, primarily by esterases in the plasma, liver, and red blood cells.[5][6] The subsequent metabolism of salicylic acid is extensive and occurs mainly through conjugation with glycine (B1666218) and glucuronic acid.[5][6] The involvement of cytochrome P450 enzymes in aspirin metabolism is considered a minor pathway.[5]

While direct, extensive metabolism of aspirin by CYP3A4 and CYP2D6 is not a primary clearance route, some studies have investigated the potential for aspirin to interact with these enzymes. Research indicates that low-dose aspirin has no significant effect on CYP2D6 activity.[7] There is some evidence to suggest a moderate but not consistently significant induction of CYP3A activity with low-dose aspirin.[8][7] One in vitro study using rat liver microsomes showed that aspirin can competitively inhibit CYP3A2 (the rat equivalent of human CYP3A4).[9] However, the clinical significance of these findings in humans remains to be fully elucidated. The hydroxylation of salicylic acid to gentisic acid is a minor metabolic route that can be mediated by CYP enzymes, with CYP2C9 being implicated.[10]

The general metabolic pathway for aspirin is outlined below:

Quantitative Data on Oxycodone Metabolism

The following tables summarize the key quantitative parameters for the metabolism of oxycodone by CYP3A4 and CYP2D6, based on in vitro studies using human liver microsomes.

| Metabolic Pathway | Enzyme | Metabolite | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Intrinsic Clearance (CLint) |

| N-demethylation | CYP3A4 | Noroxycodone | 600 ± 119 µM[1][11] | 716 - 14523 pmol/mg/min[1][11] | 10.5 µL/min/mg[1][11] |

| O-demethylation | CYP2D6 | Oxymorphone | 130 ± 33 µM[1][11] | 89 - 356 pmol/mg/min[1][11] | 1.5 µL/min/mg[1][11] |

| Metabolic Pathway | Percentage of Dose |

| N-demethylation (to Noroxycodone) | ~45% ± 21%[3] |

| O-demethylation (to Oxymorphone) | ~11% ± 6%[3] |

Experimental Protocols

The following provides a generalized methodology for an in vitro experiment designed to determine the kinetic parameters of oxycodone metabolism using human liver microsomes. This protocol is a synthesis of commonly employed techniques in drug metabolism research.[12][13][14]

Objective: To determine the Km and Vmax for the formation of noroxycodone and oxymorphone from oxycodone by human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Oxycodone hydrochloride

-

Noroxycodone and oxymorphone analytical standards

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Experimental Workflow:

Procedure:

-

Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing human liver microsomes (e.g., 0.2-0.5 mg/mL), a range of oxycodone concentrations (e.g., 1-1000 µM), and potassium phosphate buffer (pH 7.4) to a final volume.

-

Pre-incubation: Pre-incubate the plate at 37°C for approximately 5 minutes to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reactions by adding the NADPH regenerating system to each well.

-

Incubation: Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Terminate the reactions by adding an equal volume of ice-cold acetonitrile containing a known concentration of an internal standard. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the concentrations of noroxycodone and oxymorphone.

-

Data Analysis: Plot the rate of metabolite formation (velocity) against the substrate (oxycodone) concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each metabolic pathway.

Conclusion

The metabolism of this compound is predominantly dictated by the biotransformation of oxycodone, a process heavily reliant on the activities of CYP3A4 and CYP2D6. CYP3A4 is responsible for the major metabolic pathway of N-demethylation to noroxycodone, while CYP2D6 mediates the minor but pharmacologically significant O-demethylation to the potent opioid oxymorphone. In contrast, the role of these specific cytochrome P450 enzymes in the metabolism of aspirin is minimal. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals. This knowledge is crucial for anticipating potential drug-drug interactions, understanding inter-individual variability in drug response due to genetic polymorphisms in CYP enzymes, and ultimately for the safer and more effective use of this combination analgesic. Further research into the nuanced interactions of aspirin with the broader cytochrome P450 system may provide additional insights into its complete metabolic profile.

References

- 1. Quantitative contribution of CYP2D6 and CYP3A to oxycodone metabolism in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxycodone - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 7. Isozyme-specific induction of low-dose aspirin on cytochrome P450 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]

- 13. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

The Neurochemical Basis of Percodan-Induced Analgesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Percodan, a combination analgesic, leverages the synergistic effects of oxycodone and aspirin (B1665792) to provide effective relief from moderate to moderately severe pain. This technical guide provides an in-depth exploration of the neurochemical mechanisms underlying this compound-induced analgesia. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the pharmacodynamics, pharmacokinetics, and underlying signaling pathways of its constituent compounds. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core neurochemical interactions.

Pharmacodynamics: Dual and Synergistic Mechanisms of Action

The analgesic efficacy of this compound stems from the distinct yet complementary mechanisms of its two active ingredients: oxycodone, a semi-synthetic opioid agonist, and aspirin, a non-steroidal anti-inflammatory drug (NSAID).

Oxycodone: Central Opioid Receptor Modulation

Oxycodone is a potent opioid agonist that primarily exerts its analgesic effects through interactions with the G-protein coupled opioid receptors, with a notable affinity for the mu (μ)-opioid receptor (MOR).[1] It also exhibits activity at the kappa (κ)- and delta (δ)-opioid receptors.[2] The binding of oxycodone to these receptors, predominantly in the central nervous system (CNS), initiates a cascade of intracellular events that ultimately leads to a reduction in the perception of pain.

Upon binding to opioid receptors, oxycodone triggers the activation of inhibitory G-proteins (Gαi/o).[3][4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] The activation of G-proteins by oxycodone also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[3] These actions collectively hyperpolarize the neuron, reducing its excitability and diminishing the transmission of nociceptive signals.

Aspirin: Peripheral and Central Inhibition of Cyclooxygenase

Aspirin, or acetylsalicylic acid, provides analgesia through the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are critical for the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation.[6][7] Aspirin acetylates a serine residue in the active site of the COX enzymes, thereby blocking the binding of the substrate, arachidonic acid, and preventing the production of prostaglandins.[5]

COX-1 is constitutively expressed and plays a role in physiological functions such as platelet aggregation and protection of the gastric mucosa.[7] COX-2, on the other hand, is inducible and its expression is upregulated during inflammation.[7] By inhibiting both isoforms, aspirin reduces the production of prostaglandins at the site of injury, thereby decreasing the sensitization of peripheral nociceptors. There is also evidence to suggest that aspirin's analgesic effects may have a central component.

Synergistic Analgesia

The combination of oxycodone and aspirin in this compound produces a synergistic analgesic effect. By targeting both the central perception of pain through opioid receptor modulation and the peripheral inflammatory pain pathways via COX inhibition, the combination can provide more effective pain relief at lower doses of each component than when either is used alone. This multimodal approach is a key principle in modern pain management.

Quantitative Data

Oxycodone: Opioid Receptor Binding Affinity

The binding affinity of oxycodone to the mu, delta, and kappa opioid receptors is a critical determinant of its analgesic potency and side-effect profile. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a higher binding affinity.

| Opioid Receptor Subtype | Ligand | Ki (nM) |

| Mu (μ) | Oxycodone | 25.87 |

| Delta (δ) | Oxycodone | >10,000 |

| Kappa (κ) | Oxycodone | 620 |

Data compiled from studies on recombinant human opioid receptors.[8]

Aspirin: COX Enzyme Inhibition

The inhibitory potency of aspirin on COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

| Enzyme | IC50 (μM) |

| COX-1 (Human Platelets) | 1.3 ± 0.5 |

| COX-2 (Human Monocytes) | ~7 (at low aspirin concentrations) |

Data compiled from in vitro studies on human platelets and monocytes.[5][9] It is important to note that the IC50 for COX-2 can vary depending on the experimental conditions and aspirin concentration.

Pharmacokinetic Parameters

The pharmacokinetic profiles of oxycodone and aspirin determine their onset and duration of action.

| Parameter | Oxycodone (Oral) | Aspirin (Oral) |

| Bioavailability | 60-70%[10] | Rapidly hydrolyzed to salicylate (B1505791); Salicylate bioavailability is dose-dependent |

| Tmax (Time to Peak Plasma Concentration) | ~1.5 hours (Immediate Release)[11] | ~1-2 hours |

| Cmax (Peak Plasma Concentration) | Dose-dependent[11] | Dose-dependent |

| Half-life (t1/2) | ~3-5 hours[12] | ~15-20 minutes (for aspirin); 2-3 hours (for salicylate at low doses) |

| Protein Binding | ~45%[12] | 90-95% (for salicylate) |

Pharmacokinetic parameters can vary based on formulation, patient-specific factors, and co-administered substances.[10][13]

Experimental Protocols

Determination of Opioid Receptor Binding Affinity: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of oxycodone for the μ, δ, and κ opioid receptors.

Principle: This assay measures the ability of an unlabeled compound (oxycodone) to compete with a radiolabeled ligand of known high affinity for a specific receptor subtype. The concentration of the unlabeled compound that displaces 50% of the radiolabeled ligand is the IC50, which can then be used to calculate the Ki.[14][15][16]

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human μ, δ, or κ opioid receptor.[17] The cells are homogenized and centrifuged to isolate the membrane fraction, which is then resuspended in an appropriate assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69,593 for κ-receptors), and varying concentrations of unlabeled oxycodone.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value for oxycodone is determined by plotting the percentage of specific binding against the log concentration of oxycodone and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Measurement of COX Inhibition: Prostaglandin (B15479496) E2 Immunoassay

Objective: To determine the IC50 value of aspirin for the inhibition of COX-1 and COX-2.

Principle: This assay measures the amount of prostaglandin E2 (PGE2) produced by COX enzymes in the presence of varying concentrations of an inhibitor (aspirin). The reduction in PGE2 production is used to determine the inhibitory potency of the compound.[18][19][20]

Methodology:

-

Enzyme/Cell Preparation: For in vitro assays, purified COX-1 or COX-2 enzymes can be used. For cell-based assays, cells that express the respective COX isoforms are utilized (e.g., human platelets for COX-1, or LPS-stimulated monocytes or macrophages for COX-2).

-

Inhibitor Treatment: The enzyme or cells are pre-incubated with varying concentrations of aspirin for a specific time to allow for enzyme inhibition.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a defined incubation period, the reaction is stopped (e.g., by adding a strong acid).

-

PGE2 Quantification: The concentration of PGE2 in the reaction mixture or cell supernatant is measured using a competitive enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) kit. In this assay, the PGE2 in the sample competes with a labeled PGE2 conjugate for binding to a limited number of anti-PGE2 antibody binding sites. The amount of bound labeled PGE2 is inversely proportional to the amount of PGE2 in the sample.

-

Data Analysis: A standard curve is generated using known concentrations of PGE2. The concentration of PGE2 in the samples is then determined from this curve. The IC50 value for aspirin is calculated by plotting the percentage of inhibition of PGE2 production against the log concentration of aspirin and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Oxycodone-Mediated Opioid Receptor Signaling

Caption: Oxycodone binding to opioid receptors activates inhibitory G-proteins, leading to reduced neuronal excitability and analgesia.

Aspirin-Mediated Inhibition of Prostaglandin Synthesis

Caption: Aspirin irreversibly inhibits COX enzymes, blocking the synthesis of prostaglandins and thereby reducing pain and inflammation.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of a compound using a competitive radioligand binding assay.

Experimental Workflow: COX Inhibition Assay (PGE2 Immunoassay)

Caption: Workflow for determining the inhibitory potency of a compound on COX enzymes via a PGE2 immunoassay.

Conclusion

The analgesic efficacy of this compound is a result of the well-defined and synergistic neurochemical actions of oxycodone and aspirin. Oxycodone provides potent central analgesia through the modulation of opioid receptor signaling pathways, while aspirin contributes both peripheral and central analgesic effects by irreversibly inhibiting cyclooxygenase enzymes and subsequent prostaglandin synthesis. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental methodologies, is crucial for the rational development of new and improved analgesic therapies. The information presented in this technical guide serves as a comprehensive resource for professionals in the field of pain research and drug development.

References

- 1. zenodo.org [zenodo.org]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PharmGKB summary: oxycodone pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Correlation between Pharmacological Parameters of Oxycodone and Opioid Epidemic [gavinpublishers.com]

- 12. Oxycodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Competitive radioligand binding assays [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

A Historical and Technical Perspective on Percodan® for Pain Management

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth historical perspective on Percodan® (oxycodone and aspirin), a combination analgesic that has played a significant role in the evolution of pain management. We delve into the pharmacological rationale for its formulation, its dual-mechanism of action, and the historical context of its development and clinical use. This whitepaper summarizes available quantitative data on opioid prescribing trends, details the typical methodologies of historical and contemporary analgesic clinical trials, and presents the key signaling pathways for its constituent compounds. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the legacy of combination analgesics and the broader history of opioid therapeutics.

Introduction: The Historical Context of Pain Management

The management of pain is one of the oldest challenges in medicine. For centuries, opium and its derivatives were the most potent analgesics available.[1] The 19th and early 20th centuries saw the isolation of morphine and the synthesis of other opioids, but their use was often tempered by concerns over addiction and side effects.[1] The period following World War II saw a renewed focus on pharmacology and the development of new therapeutic agents. It was within this environment of scientific advancement and a growing recognition of the need for effective pain relief that combination analgesics like this compound were developed. The rationale was to combine an opioid with a non-opioid analgesic to achieve synergistic or additive effects, thereby providing more effective pain relief while potentially reducing the required opioid dose and its associated side effects.[2]

The Development and Formulation of this compound®

Oxycodone, the opioid component of this compound, was first synthesized in Germany in 1916 from thebaine, an alkaloid found in the opium poppy.[3] It was developed as a semi-synthetic opioid with the aim of improving upon existing opioids like morphine and codeine.

The first product containing oxycodone to be approved by the U.S. Food and Drug Administration (FDA) was this compound, which entered the market in the 1950s. The original formulation of this compound combined oxycodone hydrochloride with aspirin (B1665792), a non-steroidal anti-inflammatory drug (NSAID).[2] This combination was based on the principle of multimodal analgesia, targeting pain through two distinct mechanisms of action.

Table 1: Historical Formulation of this compound®

| Component | Chemical Name | Dosage per Tablet |

| Oxycodone | 4,5α-Epoxy-14-hydroxy-3-methoxy-17-methylmorphinan-6-one | Typically 4.5 or 4.8355 mg (as hydrochloride salt) |

| Aspirin | Acetylsalicylic Acid | 325 mg |

Mechanism of Action

The analgesic efficacy of this compound is derived from the distinct and complementary actions of its two active ingredients: oxycodone and aspirin.

Oxycodone: A Mu-Opioid Receptor Agonist

Oxycodone is a full agonist of the μ-opioid receptor (MOR), which is part of the G-protein coupled receptor family.[4] These receptors are densely located in the brain, spinal cord, and peripheral neurons involved in pain transmission. The binding of oxycodone to the MOR initiates a signaling cascade that ultimately leads to analgesia.

The key steps in this pathway are:

-

Receptor Binding: Oxycodone binds to the extracellular domain of the MOR.

-

G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of an intracellular inhibitory G-protein (Gi).

-

Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The reduction in cAMP and direct G-protein modulation leads to the closing of voltage-gated calcium channels on presynaptic nerve terminals, which reduces the release of excitatory neurotransmitters like glutamate (B1630785) and substance P. It also leads to the opening of potassium channels on postsynaptic neurons, causing hyperpolarization and making the neuron less likely to transmit pain signals.

The net effect is a reduction in the transmission of nociceptive signals to the brain and an altered perception of pain.

Figure 1: Mu-Opioid Receptor Signaling Pathway.

Aspirin: A Cyclooxygenase (COX) Inhibitor

Aspirin is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

The mechanism is as follows:

-

Inflammatory Stimulus: Tissue injury or inflammation leads to the release of arachidonic acid from cell membranes.

-

Prostaglandin Synthesis: The COX enzymes metabolize arachidonic acid into prostaglandins (B1171923) (e.g., PGE2, PGI2) and thromboxanes.

-

Nociceptor Sensitization: Prostaglandins act on nerve endings, sensitizing them to other inflammatory mediators like bradykinin (B550075) and histamine, which lowers the pain threshold.

-

COX Inhibition: Aspirin irreversibly acetylates a serine residue in the active site of both COX-1 and COX-2, blocking the conversion of arachidonic acid to prostaglandins.

By reducing the production of prostaglandins at the site of injury, aspirin decreases the sensitization of nociceptors, thereby reducing pain and inflammation.

Figure 2: Aspirin's Inhibition of Prostaglandin Synthesis.

Historical Clinical Evaluation and Data

Historical Experimental Protocols (1950s-1970s)

Early analgesic trials were foundational in establishing methodologies that are still in use today. A typical protocol for evaluating a drug like this compound would have included the following elements:

-

Study Design: Often single-dose, randomized, and double-blind, comparing the active drug to a placebo and often another active comparator like codeine or morphine.

-

Patient Population: Typically, post-operative patients (e.g., after dental surgery or general surgery) or patients with chronic pain, often from cancer.

-

Outcome Measures:

-

Pain Intensity: Measured on a simple categorical scale (e.g., none, slight, moderate, severe).

-

Pain Relief: Assessed by patients on a similar scale (e.g., none, slight, moderate, complete).

-

Time to Onset of Relief: The time until the patient reported meaningful pain reduction.

-

Duration of Action: The time until the patient requested remedication.

-

-

Data Analysis: Data were often summarized as "total pain relief" (TOTPAR) or "sum of pain intensity differences" (SPID) over a set period (e.g., 4-6 hours).

Figure 3: Typical Historical Analgesic Trial Workflow.

Quantitative Data

While specific efficacy data from early this compound trials is scarce, a 1984 review by W.T. Beaver highlighted the substantial evidence for the additive analgesic effect of combining an opioid with aspirin.[2] This review noted that such combinations produce a greater analgesic effect than doubling the dose of either component alone.[2]

More recent studies on oxycodone combinations, while using different non-opioid components, provide insight into the expected efficacy. For instance, a study comparing oxycodone/acetaminophen to codeine/acetaminophen for acute pain found that both were effective, with the oxycodone combination showing a mean decrease of 4.5 units on a numerical rating scale (NRS) over two hours.[6]

The use of oxycodone-containing products grew significantly over the latter half of the 20th century, reflecting a broader trend in opioid prescribing.

Table 2: Total Prescriptions for Oxycodone-Containing Products in the U.S. (Selected Years)

| Year | Approximate Number of Prescriptions |

| 2010 | 58.2 million |

| 2015 | 62.0 million |

| 2020 | 42.5 million |

| 2024 | 43.1 million |

(Source: IQVIA National Prescription Audit™)

This data illustrates the widespread use of oxycodone products in modern medicine, a trajectory that began with early formulations like this compound.

Metabolism and Pharmacokinetics

Understanding the metabolism of this compound's components is crucial for drug development and clinical application.

-

Oxycodone: It is metabolized in the liver primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[3] CYP3A4 metabolizes it to noroxycodone, while CYP2D6 metabolizes it to the potent opioid oxymorphone. Genetic variations in these enzymes can lead to significant inter-individual differences in analgesic response and side effects.[3]

-

Aspirin: It is rapidly hydrolyzed in the plasma to salicylic (B10762653) acid, which is then further metabolized in the liver. Aspirin's irreversible inhibition of COX-1 in platelets persists for the life of the platelet (about 8-10 days), which is the basis for its long-lasting antiplatelet effect.[7]

Legacy and Conclusion

This compound represents a significant milestone in the history of pain management. Its formulation was a practical application of the principle of multimodal analgesia, which remains a cornerstone of effective pain control today. The combination of an opioid with an NSAID provided a potent analgesic for moderate to severe pain and set a precedent for numerous other combination analgesics.

However, the history of this compound is also intertwined with the complex and often challenging history of opioid use in society. The recognition of the addiction potential of oxycodone and other opioids has led to a greater emphasis on responsible prescribing, risk mitigation strategies, and the development of abuse-deterrent formulations.

For researchers and drug development professionals, the story of this compound offers several key lessons:

-

The value of multimodal analgesia in optimizing efficacy and potentially reducing side effects.

-

The critical importance of understanding the metabolic pathways and pharmacokinetic profiles of drug components.

-

The need for a long-term perspective on the societal impact of potent analgesics and the importance of balancing effective pain relief with the risks of addiction and misuse.

This compound's legacy is a testament to the ongoing effort to find safer and more effective treatments for pain, a challenge that continues to drive innovation in pharmaceutical science.

References

- 1. Bridging Old and New in Pain Medicine: An Historical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxycodone - Wikipedia [en.wikipedia.org]

- 4. fda.gov [fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. pas.va [pas.va]

A Technical Guide to the Central Nervous System Effects of Percodan

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice. Percodan is a combination product containing oxycodone, a Schedule II controlled substance with a high potential for addiction, abuse, and misuse.

Executive Summary

This compound is a combination analgesic formulation containing oxycodone and aspirin. Its therapeutic effects, primarily analgesia, are derived from the distinct and synergistic actions of its two components on the central nervous system (CNS). Oxycodone, a semi-synthetic opioid, functions as a full agonist at the mu-opioid receptor (MOR), modulating pain perception and reward pathways. Aspirin, a non-steroidal anti-inflammatory drug (NSAID), exerts its effects through the irreversible inhibition of cyclooxygenase (COX) enzymes, impacting inflammatory and pain signaling centrally and peripherally. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental methodologies, and visual representations of the core signaling pathways.

Pharmacodynamics of Oxycodone on the Central Nervous System

Oxycodone's principal therapeutic action is analgesia, mediated by its activity as a full agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] These receptors are densely expressed in CNS regions critical for pain modulation and reward, including the periaqueductal gray (PAG), rostral ventromedial medulla (RVM), spinal cord, and mesolimbic reward pathway (ventral tegmental area and nucleus accumbens).[3][4][5]

Mechanism of Action at the Mu-Opioid Receptor

Upon binding to the MOR, oxycodone initiates a conformational change that activates the associated inhibitory G-protein (Gαi/o).[6] This activation leads to the dissociation of the Gα and Gβγ subunits, which subsequently modulate downstream effectors.[4][6] The key intracellular events include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[5][7]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[7] Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.[7]

-

Inhibition of Neurotransmitter Release: The combined effect of hyperpolarization and reduced calcium influx decreases neuronal excitability and inhibits the release of nociceptive neurotransmitters, such as substance P and glutamate, from presynaptic terminals.[7]

This cascade ultimately suppresses the transmission of pain signals from the periphery to the brain.[6]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. justice.gov [justice.gov]

- 4. Oxycodone - Wikipedia [en.wikipedia.org]

- 5. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 7. What is the mechanism of Oxycodone Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to the Molecular Targets of the Oxycodone Component in Percodan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of oxycodone, the primary opioid component of Percodan. The document details its binding affinities, functional potencies at its primary molecular targets, and the subsequent intracellular signaling cascades. Methodologies for key experimental procedures used to characterize these interactions are also provided.

Primary and Secondary Molecular Targets